Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate
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Overview
Description
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-1-sulfinate moiety. This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine is then reacted with propane-1-sulfinate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Free amines
Scientific Research Applications
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate involves the reactivity of the sulfinate and Boc-protected amino groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
Uniqueness
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is unique due to its specific structural arrangement, which combines a Boc-protected amino group with a propane-1-sulfinate moiety. This combination provides distinct reactivity and functionalization options compared to other similar compounds .
Properties
Molecular Formula |
C8H16NNaO4S |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-8(2,3)13-7(10)9-5-4-6-14(11)12;/h4-6H2,1-3H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
XJTRSASNHYJZFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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